molecular formula C32H46O8S B14487868 Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French] CAS No. 63538-38-5

Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]

Cat. No.: B14487868
CAS No.: 63538-38-5
M. Wt: 590.8 g/mol
InChI Key: XXNGOXFNIMPQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is a complex organic compound characterized by the presence of sulfonyl and phenoxy groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) typically involves multiple steps, starting with the preparation of the phenoxy and sulfonyl intermediates. One common method involves the reaction of phenol with octanoic acid to form phenoxy octanoate, followed by sulfonylation using sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Similar structure but lacks the sulfonyl group.

    Sulfonylureas: Contain the sulfonyl group but have different functional groups attached.

    Octanoic acid derivatives: Share the octanoate moiety but differ in other substituents.

Uniqueness

Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is unique due to the combination of sulfonyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

63538-38-5

Molecular Formula

C32H46O8S

Molecular Weight

590.8 g/mol

IUPAC Name

ethyl 2-[4-[4-(1-ethoxy-1-oxooctan-2-yl)oxyphenyl]sulfonylphenoxy]octanoate

InChI

InChI=1S/C32H46O8S/c1-5-9-11-13-15-29(31(33)37-7-3)39-25-17-21-27(22-18-25)41(35,36)28-23-19-26(20-24-28)40-30(32(34)38-8-4)16-14-12-10-6-2/h17-24,29-30H,5-16H2,1-4H3

InChI Key

XXNGOXFNIMPQPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CCCCCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.